Ammonium methyl phosphonate

Catalog No.
S13136747
CAS No.
34255-87-3
M.F
CH5O3P.H3N
CH8NO3P
M. Wt
113.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ammonium methyl phosphonate

CAS Number

34255-87-3

Product Name

Ammonium methyl phosphonate

IUPAC Name

azanium;hydroxy(methyl)phosphinate

Molecular Formula

CH5O3P.H3N
CH8NO3P

Molecular Weight

113.05 g/mol

InChI

InChI=1S/CH5O3P.H3N/c1-5(2,3)4;/h1H3,(H2,2,3,4);1H3

InChI Key

COIVORYDLGWALF-UHFFFAOYSA-N

Canonical SMILES

CP(=O)(O)[O-].[NH4+]

Ammonium methyl phosphonate is an organophosphorus compound characterized by the presence of a methyl group attached to a phosphonate structure. Its chemical formula is C2H8NO3P\text{C}_2\text{H}_8\text{NO}_3\text{P}, indicating that it consists of carbon, hydrogen, nitrogen, oxygen, and phosphorus. This compound is notable for its potential applications in agriculture, particularly as a herbicide and in the synthesis of various phosphonates.

  • Hydrolysis: Under both acidic and basic conditions, it can hydrolyze to produce phosphonic acid and methanol. The reaction can be represented as follows:

    R P OR 2+H2OR P OH 2+2ROH\text{R P OR 2}+\text{H}_2\text{O}\rightarrow \text{R P OH 2}+2\text{ROH}
  • Alkylation: The compound can be alkylated to form more complex phosphonates through reactions such as the Michaelis–Arbuzov reaction, where it reacts with alkyl halides to yield dialkyl phosphonates.
  • Formation of Quaternary Ammonium Salts: It can react with alkylating agents to form quaternary ammonium derivatives, which are often stable under various conditions .

Ammonium methyl phosphonate exhibits biological activity that makes it relevant in agricultural applications. It has been shown to possess herbicidal properties, effectively inhibiting the growth of certain plant species. Its mechanism of action may involve interference with metabolic pathways essential for plant growth. Additionally, some studies suggest potential antibacterial properties, although more research is needed to elucidate these effects fully .

The synthesis of ammonium methyl phosphonate typically involves several steps:

  • Starting Materials: The synthesis often begins with diethyl methylphosphonate or similar phosphonates.
  • Reactions:
    • Diethyl methylphosphonate can be reacted with ammonia or an amine under controlled conditions to yield ammonium methyl phosphonate.
    • Another method involves the reaction of methylphosphonic acid with an amine in the presence of a dehydrating agent.

A common synthetic route includes the following steps:

  • Mixing diethyl phosphite with chloromethane in the presence of an acid-binding agent.
  • Reducing the resulting product under specific conditions to yield ammonium methyl phosphonate .

Ammonium methyl phosphonate finds diverse applications, including:

  • Agriculture: Used as a herbicide for controlling unwanted vegetation.
  • Chemical Synthesis: Acts as an intermediate in the production of various phosphorus-containing compounds.
  • Biotechnology: Utilized in studies involving nucleic acids due to its ability to modify RNA structures without disrupting their function .

Interaction studies involving ammonium methyl phosphonate have focused on its effects on microbial communities and plant systems. Research indicates that it may influence soil microbial dynamics and nutrient cycling. Furthermore, its interactions with other agrochemicals can enhance or inhibit its efficacy as a herbicide .

Ammonium methyl phosphonate shares similarities with several other organophosphorus compounds. Below is a comparison highlighting its uniqueness:

Compound NameChemical FormulaKey Characteristics
Ammonium methyl phosphonateC₂H₈NO₃PHerbicidal properties; used in agriculture
Dimethyl methylphosphonateC₃H₉O₄PCommonly used as a flame retardant; less biologically active
GlyphosateC₃H₈N₃O₅PWidely used herbicide; different mechanism of action
Aminomethylphosphonic acidC₂H₈N₃O₅PMetabolite of glyphosate; involved in plant metabolism

Uniqueness

Ammonium methyl phosphonate's unique structure allows it to exhibit specific biological activities not found in other similar compounds, particularly its selective herbicidal effects and potential for modification in biochemical applications.

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

113.02418011 g/mol

Monoisotopic Mass

113.02418011 g/mol

Heavy Atom Count

6

Dates

Last modified: 08-10-2024

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